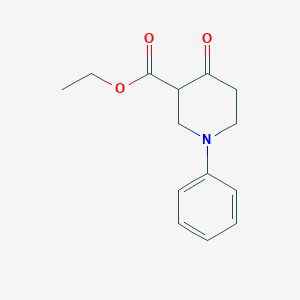
Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . It is known for its pale-yellow to yellow-brown liquid form and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-1-phenylpiperidine-3-carboxylate typically involves the reaction of 4-oxo-1-phenylpiperidine-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product .
化学反応の分析
Types of Reactions
Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used .
科学的研究の応用
Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential pharmacological properties.
Industry: It is employed in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of ethyl 4-oxo-1-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their biological activities.
Pyrrolidine Derivatives: These compounds also contain a nitrogen heterocycle and are widely used in medicinal chemistry.
Uniqueness
Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate is unique due to its specific ester functional group and the presence of a phenyl ring, which confer distinct chemical and biological properties compared to other similar compounds .
生物活性
Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS Number: 92246-21-4) is a compound featuring a piperidine ring, which is a common structural motif in many biologically active molecules. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C14H17NO3 and includes several functional groups that contribute to its reactivity and biological properties:
- Piperidine Ring : A six-membered saturated nitrogen-containing heterocycle.
- Carbonyl Group (C=O) : Located at the 4-position, enhancing reactivity.
- Carboxylate Functional Group (COOCH₂CH₃) : Imparts potential for further functionalization.
This structural configuration suggests that the compound can interact with various biological targets, making it a valuable candidate for medicinal chemistry applications.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. It modulates their activity, leading to diverse biological effects. The exact pathways and targets depend on the specific application context.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:
| Compound Name | CAS Number | Biological Activity | Notable Properties |
|---|---|---|---|
| Ethyl 1-methyl-4-oxo-5-phenylpiperidine-3-carboxylate | 436174 | Analgesic effects | Similar structural features |
| Ethyl 1-(3-hydroxy-3-phenylpropyl)-4-phenylpiperidine | Not Available | Anti-inflammatory | Exhibits distinct pharmacological profiles |
| Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine | Not Available | Potential interactions with biological targets | Unique substituents influence activity |
The comparison indicates that while Ethyl 4-oxo-1-phenylpiperidine shares some properties with its analogs, its specific functional groups may lead to unique interactions and effects.
Case Studies and Research Findings
Several case studies have explored the biological activity of piperidine derivatives:
- Ovarian Cancer Study :
-
Pain Management Research :
- Investigations into analgesic properties have shown that piperidine derivatives can effectively modulate pain pathways, indicating potential for development as pain relief medications.
特性
CAS番号 |
1026-47-7 |
|---|---|
分子式 |
C14H18ClNO3 |
分子量 |
283.75 g/mol |
IUPAC名 |
ethyl 4-oxo-1-phenylpiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H17NO3.ClH/c1-2-18-14(17)12-10-15(9-8-13(12)16)11-6-4-3-5-7-11;/h3-7,12H,2,8-10H2,1H3;1H |
InChIキー |
ZQDWLDGWUIWUMT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CN(CCC1=O)C2=CC=CC=C2 |
正規SMILES |
CCOC(=O)C1CN(CCC1=O)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















